4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine
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Overview
Description
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring and a benzene ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminopyridine, which is then coupled with 4-methyl-1,3-phenylenediamine under controlled conditions to form the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is primarily related to its ability to interact with biological molecules through its azo group. The compound can undergo reduction in vivo to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include DNA, proteins, and enzymes, which can result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
m-Phenylenediamine: An isomer of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine, used in the production of dyes and polymers.
o-Phenylenediamine: Another isomer, used as a precursor to various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes both a pyridine and a benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activities also distinguish it from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
Properties
CAS No. |
51833-06-8 |
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Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
4-methyl-6-(pyridin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5/c1-8-6-11(10(14)7-9(8)13)16-17-12-4-2-3-5-15-12/h2-7H,13-14H2,1H3 |
InChI Key |
VMLXZPBOISIEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
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